Product packaging for Dolabradiene(Cat. No.:)

Dolabradiene

Cat. No.: B1252993
M. Wt: 272.5 g/mol
InChI Key: GHYZJFFJSPZRIU-OUUBHVDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dolabradiene (CAS 3650-13-3) is a diterpene hydrocarbon with the molecular formula C20H32 . It serves as a key biosynthetic precursor in the formation of specialized, defense-related diterpenoids in maize (Zea mays), known as dolabralexins . The biosynthesis of this compound from geranylgeranyl diphosphate is catalyzed by the sequential action of the ent-copalyl diphosphate synthase ZmAN2 and the diterpene synthase ZmKSL4 . Research has shown that the dolabralexins derived from this compound accumulate in maize roots in response to fungal pathogen attack by Fusarium verticillioides and Fusarium graminearum , as well as under oxidative stress . These oxidized this compound derivatives demonstrate significant in vitro antifungal activity, suggesting a crucial role in maize chemical defense and stress resilience . Consequently, this compound is a compound of high interest for research in plant-pathogen interactions, the molecular basis of plant innate immunity, and the biosynthesis of specialized metabolites . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32 B1252993 Dolabradiene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32

Molecular Weight

272.5 g/mol

IUPAC Name

(2S,4aR,4bS,8aS,10aR)-2-ethenyl-2,4a,8a-trimethyl-8-methylidene-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene

InChI

InChI=1S/C20H32/c1-6-18(3)12-13-20(5)16(14-18)10-11-19(4)15(2)8-7-9-17(19)20/h6,16-17H,1-2,7-14H2,3-5H3/t16-,17-,18+,19-,20-/m1/s1

InChI Key

GHYZJFFJSPZRIU-OUUBHVDSSA-N

Isomeric SMILES

C[C@@]1(CC[C@@]2([C@@H](C1)CC[C@]3([C@H]2CCCC3=C)C)C)C=C

Canonical SMILES

CC1(CCC2(C(C1)CCC3(C2CCCC3=C)C)C)C=C

Origin of Product

United States

Biosynthetic Pathways and Enzymology of Dolabradiene

Diterpenoid Precursor Metabolism

The foundational steps in dolabradiene biosynthesis, like other diterpenoids, involve the formation of key prenyl diphosphate (B83284) precursors.

Geranylgeranyl Diphosphate (GGPP) as Universal Precursor

Geranylgeranyl diphosphate (GGPP) is a universal C20 precursor for all diterpenoids, including this compound. oup.comoup.comexpasy.orgnih.govmetabolomicsworkbench.orgguidetopharmacology.org It is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) through the activity of prenyltransferases. wikipedia.org GGPP serves as the initial substrate for diterpene synthases. pnas.orgresearchgate.net

ent-Copalyl Diphosphate (ent-CPP) Formation

The first committed step in the biosynthesis of this compound involves the cyclization of GGPP to ent-copalyl diphosphate (ent-CPP). nih.govoup.comoup.comexpasy.orgnih.govmetabolomicsworkbench.orguni.luiastate.edunih.gov This reaction is catalyzed by a Class II diterpene synthase. oup.comiastate.edufrontiersin.org In maize, the enzyme ENT-COPALYL DIPHOSPHATE SYNTHASE (ZmAN2) is responsible for this conversion, providing the ent-CPP substrate for downstream reactions in dolabralexin biosynthesis. researchgate.netnih.govoup.comfrontiersin.orguniprot.org While other ent-CPP synthases like ZmAN1 exist in maize and are involved in gibberellin biosynthesis, ZmAN2 is specifically implicated in the production of defense-related diterpenoids like dolabralexins. frontiersin.orguniprot.org

Diterpene Synthases (diTPSs) Catalyzing this compound Formation

The conversion of ent-CPP to this compound requires the action of diterpene synthases, specifically involving both Class II and Class I activities in a sequential manner. researchgate.netnih.govoup.comnih.gov

Class II Diterpene Synthase Activity (e.g., ENT-COPALYL DIPHOSPHATE SYNTHASE (ZmAN2))

Class II diterpene synthases, such as ZmAN2 in maize, catalyze the initial cyclization of the linear GGPP precursor to form a bicyclic intermediate, ent-CPP. nih.govresearchgate.netoup.comoup.comexpasy.orgnih.govmetabolomicsworkbench.orguni.luiastate.edunih.govfrontiersin.orguniprot.org This reaction is characterized by a protonation-initiated cyclization mechanism. oup.compnas.orgiastate.edunih.govresearchgate.net ZmAN2 has been shown to be essential for the in vivo biosynthesis of this compound and subsequent dolabralexins in maize. ebi.ac.ukresearchgate.netnih.govoup.com Studies using Zman2 mutants have confirmed the requirement of ZmAN2 activity for the production of this compound and its derivatives. researchgate.netnih.gov

Protonation-Initiated Cyclization Mechanisms

The mechanism catalyzed by Class II diTPSs like ZmAN2 involves the protonation of a double bond in the GGPP molecule, which initiates a cascade of cyclization and rearrangement steps. oup.compnas.orgiastate.edunih.govresearchgate.net This electrophilic cyclization is precisely controlled by the enzyme's active site, leading to the formation of the specific stereochemistry of ent-CPP. iastate.edu Research into Class II terpene cyclases has provided insights into these complex mechanisms, including the role of acid-base catalysis and the potential involvement of hydrogen tunneling in the protonation step. iastate.edunih.govresearchgate.net Crystal structures and mechanistic analyses of related ent-copalyl diphosphate synthases have further illuminated the determinants of enzymatic catalysis and product outcome. iastate.edunih.gov

Class I Diterpene Synthase Activity (e.g., KAURENE SYNTHASE-LIKE 4 (ZmKSL4))

Following the formation of ent-CPP by a Class II enzyme, a Class I diterpene synthase catalyzes the second cyclization step to produce the final this compound structure. nih.govresearchgate.netoup.comoup.comexpasy.orgnih.govmetabolomicsworkbench.orguni.luiastate.edunih.gov In maize, the enzyme KAURENE SYNTHASE-LIKE 4 (ZmKSL4) has been identified as the specific Class I diTPS responsible for converting ent-CPP into this compound. researchgate.netnih.govoup.comresearchgate.netfrontiersin.orgnih.govbiorxiv.orgnsf.gov This enzyme acts downstream of ZmAN2 in the dolabralexin biosynthetic pathway. researchgate.netnih.govoup.combiorxiv.org Functional characterization, including studies with Zmksl4 mutants, has demonstrated that ZmKSL4 is essential for this compound production in maize. researchgate.netnih.govbiorxiv.org The reaction catalyzed by Class I diTPSs is typically initiated by the ionization of a diphosphate ester, leading to the formation of carbocation intermediates that undergo further cyclization and rearrangement. pnas.orgiastate.eduresearchgate.net ZmKSL4 specifically catalyzes the conversion of ent-CPP via an ent-dolabra-15-en-4-yl+ carbocation intermediate to yield this compound. oup.com

Here is a summary of the key enzymatic steps and intermediates:

StepSubstrateEnzyme ClassEnzyme Example (Maize)Product
1Geranylgeranyl DiphosphateClass IIZmAN2ent-Copalyl Diphosphate
2ent-Copalyl DiphosphateClass IZmKSL4This compound

Note: This table summarizes the core steps discussed. The enzymes listed are examples characterized in maize.

Detailed research findings have confirmed the sequential activity of ZmAN2 and ZmKSL4 in this compound biosynthesis. Coexpression of these two enzymes in microbial systems has been shown to result in the production of this compound. nih.gov

Ionization-Dependent Cyclization and Rearrangement

The conversion of ent-CPP to this compound by ZmKSL4 involves an ionization-dependent cyclization and rearrangement mechanism. oup.com Mechanistically, it is proposed that the reaction proceeds through the ionization of the diphosphate group of ent-CPP, leading to the formation of a carbocation intermediate. oup.comnih.gov This is followed by a series of cyclization and rearrangement steps, including hydride shifts and methyl migrations, ultimately yielding the ent-dolabra-15-en-4-yl+ carbocation, the deprotonation of which affords this compound. oup.com This process is characteristic of class I diterpene synthases, which utilize a metal-dependent ionization of a prenyl diphosphate substrate. nih.gov

Enzymatic Structure-Function Relationships

While detailed structural information specifically for ZmKSL4 is limited in the provided context, research on diterpene synthases in general indicates that their structure dictates the precise cyclization and rearrangement cascades, leading to the formation of specific diterpene scaffolds. researchgate.netnih.gov The active site architecture, including the positioning of catalytic residues, plays a crucial role in guiding the substrate through the reaction pathway and controlling the final product outcome. researchgate.net Comparisons to other terpene cyclases suggest that understanding the enzymatic structure-function relationships can aid in the discovery and engineering of their catalytic activity. researchgate.net

Downstream Functionalization by Cytochrome P450 Monooxygenases (P450s)

Following its formation, this compound undergoes further structural modifications primarily catalyzed by cytochrome P450 monooxygenases (P450s). nih.govoup.comresearchgate.net These enzymes introduce oxygen functionalities, leading to the formation of oxygenated this compound derivatives that serve as intermediates in the dolabralexin biosynthetic pathway. nih.govoup.comresearchgate.netfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.gov

Role of ZmCYP71Z16 and ZmCYP71Z18 in Dolabralexin Pathway Progression

Two specific cytochrome P450 enzymes, ZmCYP71Z16 and ZmCYP71Z18, have been characterized for their roles in the functionalization of this compound in maize. nih.govoup.comnih.govresearchgate.net ZmCYP71Z16 catalyzes the oxygenation of this compound to produce 15,16-epoxydolabrene (epoxydolabrene) and 3β-hydroxy-15,16-epoxydolabrene (epoxydolabranol). nih.govoup.comresearchgate.netnih.gov ZmCYP71Z18 also functions in dolabralexin biosynthesis and can produce dolabradienol, a this compound derivative with a single hydroxyl group at the C3 position. nih.govbiorxiv.org While both ZmCYP71Z16 and ZmCYP71Z18 are involved in dolabralexin biosynthesis, they exhibit catalytic differences, leading to the formation of distinct products. nih.govbiorxiv.org Their activity is crucial for the progression of the dolabralexin pathway downstream of this compound. nih.govoup.comnih.govresearchgate.net

Formation of Oxygenated this compound Derivatives as Pathway Intermediates

The action of P450s like ZmCYP71Z16 and ZmCYP71Z18 on this compound results in the formation of oxygenated derivatives that act as intermediates in the biosynthesis of more complex dolabralexins. nih.govoup.comresearchgate.netfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.gov Key intermediates identified include 15,16-epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene. nih.govoup.comresearchgate.netnih.gov 3β-hydroxy-15,16-epoxydolabrene can be further converted into 3β,15,16-trihydroxydolabrene, which is often the predominant dolabralexin detected in maize root tissues. oup.comoup.comresearchgate.netnih.gov The formation of the monoepoxide (15,16-epoxydolabrene) prior to hydroxylation at C-3 by ZmCYP71Z16 suggests a sequential reaction process. oup.com These oxygenated intermediates are critical for the structural diversity and bioactivity of the final dolabralexin compounds. nih.gov

Genetic Regulation and Transcriptional Control of Biosynthesis

The biosynthesis of this compound and its downstream derivatives is subject to genetic regulation, particularly at the transcriptional level, in response to various stimuli. nih.govoup.comfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.govnih.gov

Gene Expression Profiling under Stress Conditions

Studies on gene expression profiling have shown that the genes encoding enzymes involved in this compound biosynthesis, specifically ZmAN2 and ZmKSL4, are stress-inducible. nih.govoup.comresearchgate.netnih.gov Their transcript levels are up-regulated in maize root tissues in response to oxidative stress and elicitation with fungal pathogens such as Fusarium verticillioides and Fusarium graminearum. nih.govoup.comresearchgate.netnih.gov This inducible expression pattern is consistent with the role of dolabralexins as defense compounds in maize. nih.govoup.comresearchgate.netnih.gov ZmCYP71Z16 and ZmCYP71Z18, involved in the oxygenation of this compound, also show stress-inducible expression, often co-expressed with ZmKSL4. nih.govresearchgate.netbiorxiv.org The accumulation of dolabralexins in response to these stresses mirrors the increased transcript levels of the genes involved in their biosynthesis, highlighting the transcriptional control of this pathway as part of the plant's defense response. nih.govoup.comresearchgate.netnih.gov

Table 1: Key Enzymes and Genes in this compound and Dolabralexin Biosynthesis

Enzyme/Gene NameProposed Function in Pathway
ZmAN2 (ent-copalyl diphosphate synthase)Catalyzes the cyclization of GGPP to ent-CPP. nih.govoup.comoup.comresearchgate.netnih.gov
ZmKSL4 (kaurene synthase-like 4)Converts ent-CPP to this compound. nih.govoup.comoup.comresearchgate.netnih.gov
ZmCYP71Z16 (cytochrome P450)Catalyzes oxygenation of this compound to 15,16-epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene. nih.govoup.comresearchgate.netnih.gov
ZmCYP71Z18 (cytochrome P450)Involved in dolabralexin biosynthesis, can produce dolabradienol from this compound. nih.govbiorxiv.org

Table 2: Oxygenated this compound Derivatives

Compound NamePrecursorEnzyme(s) Involved
15,16-epoxydolabreneThis compoundZmCYP71Z16
3β-hydroxy-15,16-epoxydolabreneThis compoundZmCYP71Z16
DolabradienolThis compoundZmCYP71Z18
3β,15,16-trihydroxydolabrene3β-hydroxy-15,16-epoxydolabreneEnzymatic or spontaneous hydrolysis

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound12309316
ent-Copalyl Diphosphate (ent-CPP)6432463
Geranylgeranyl Diphosphate (GGPP)135524983
15,16-epoxydolabrene141821
3β-hydroxy-15,16-epoxydolabreneNot readily available in search results by name, but is a dolabralexin.
DolabradienolNot readily available in search results by name, but is a this compound derivative.
3β,15,16-trihydroxydolabreneNot readily available in search results by name, but is a dolabralexin.
Kauralexin A275826609
Kauralexin A390657502
13-epi-Dolabradiene91753527
Kauralexin A1304.24023 Da (Monoisotopic Mass) - CID not explicitly found by name.

The biosynthesis of this compound in maize is a sequential process catalyzed by two distinct diterpene synthases. nih.govoup.comoup.comresearchgate.netnih.gov The pathway begins with the ubiquitous diterpene precursor, geranylgeranyl diphosphate (GGPP). nih.govfrontiersin.org The first committed step is carried out by the class II diterpene synthase ZmAN2 (ent-copalyl diphosphate synthase), which catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP). nih.govoup.comresearchgate.netfrontiersin.orgnih.gov Subsequently, the class I diterpene synthase ZmKSL4 (kaurene synthase-like 4) utilizes ent-CPP as a substrate to produce this compound. nih.govoup.comoup.comresearchgate.netnih.gov This collaborative action of a class II and a class I diterpene synthase is a common theme in the biosynthesis of diverse diterpenoid scaffolds in plants. nih.govfrontiersin.org

Ionization-Dependent Cyclization and Rearrangement

The conversion of ent-CPP into this compound by ZmKSL4 involves a complex ionization-dependent cyclization and rearrangement cascade. oup.com The reaction is initiated by the ionization of the diphosphate group of ent-CPP, generating a highly reactive carbocation intermediate. oup.comnih.gov This is followed by a series of intramolecular cyclization and rearrangement steps, including specific hydride shifts and methyl migrations. oup.com These intricate molecular rearrangements are precisely controlled by the enzyme's active site, ultimately leading to the formation of the ent-dolabra-15-en-4-yl+ carbocation, which is then quenched by deprotonation to yield the neutral this compound product. oup.com This mechanism is characteristic of class I diterpene synthases and is fundamental to generating the structural diversity observed in diterpenoids. nih.gov

Enzymatic Structure-Function Relationships

The specific structure of diterpene synthases like ZmKSL4 is critical for their function in directing the cyclization and rearrangement of their substrates to produce defined diterpene scaffolds. researchgate.netnih.gov While detailed structural analyses of ZmKSL4 were not extensively provided in the search results, research on other terpene cyclases highlights the importance of the active site architecture. researchgate.net The precise positioning of amino acid residues within the active site governs substrate binding, the initiation of the catalytic cascade, and the stabilization of transient carbocation intermediates, thereby determining the final diterpene product. researchgate.net Understanding these structure-function relationships is vital for deciphering the evolutionary diversification of terpene biosynthesis and for potential enzyme engineering efforts. researchgate.net

Downstream Functionalization by Cytochrome P450 Monooxygenases (P450s)

Following the formation of the this compound hydrocarbon backbone, cytochrome P450 monooxygenases (P450s) play a pivotal role in introducing oxygen functionalities, thereby increasing the structural complexity and bioactivity of the molecules. nih.govoup.comresearchgate.net These oxygenation reactions lead to the formation of various this compound derivatives that serve as intermediates in the biosynthesis of dolabralexins. nih.govoup.comresearchgate.netfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.gov

Role of ZmCYP71Z16 and ZmCYP71Z18 in Dolabralexin Pathway Progression

Two key P450 enzymes involved in the downstream functionalization of this compound in maize are ZmCYP71Z16 and ZmCYP71Z18. nih.govoup.comnih.govresearchgate.net ZmCYP71Z16 has been shown to catalyze the oxygenation of this compound, resulting in the formation of 15,16-epoxydolabrene (epoxydolabrene) and 3β-hydroxy-15,16-epoxydolabrene (epoxydolabranol). nih.govoup.comresearchgate.netnih.gov ZmCYP71Z18 is also active in the dolabralexin pathway and can produce dolabradienol, an oxygenated this compound derivative. nih.govbiorxiv.org These P450-catalyzed steps are essential for converting the relatively inert this compound hydrocarbon into the more functionally diverse and bioactive dolabralexin compounds. nih.gov While both enzymes act on this compound-related substrates, they exhibit differences in their catalytic outcomes, contributing to the variety of dolabralexin structures. nih.govbiorxiv.org

Formation of Oxygenated this compound Derivatives as Pathway Intermediates

The oxygenation reactions catalyzed by P450s like ZmCYP71Z16 and ZmCYP71Z18 generate several oxygenated this compound derivatives that function as intermediates in the dolabralexin biosynthetic pathway. nih.govoup.comresearchgate.netfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.gov Prominent among these are 15,16-epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene, which are direct products of ZmCYP71Z16 activity. nih.govoup.comresearchgate.netnih.gov Further modifications can occur, such as the conversion of 3β-hydroxy-15,16-epoxydolabrene to 3β,15,16-trihydroxydolabrene, a prevalent dolabralexin found in maize roots. oup.comoup.comresearchgate.netnih.gov The formation of the epoxide group at the C-15,16 position appears to precede hydroxylation at C-3 in the case of ZmCYP71Z16. oup.com These oxygenated intermediates represent critical steps in the pathway, leading to the diverse array of dolabralexin structures with varying degrees of oxygenation and functionalization. nih.gov

Genetic Regulation and Transcriptional Control of Biosynthesis

The biosynthesis of this compound and its subsequent functionalization are tightly regulated at the genetic level, particularly in response to environmental stimuli and stresses. nih.govoup.comfrontiersin.orgCurrent time information in Shropshire, GB.nih.govresearchgate.netnih.govnih.gov

Gene Expression Profiling under Stress Conditions

Studies investigating the gene expression profiles of enzymes involved in this compound biosynthesis have demonstrated their inducibility under stress conditions. nih.govoup.comresearchgate.netnih.gov The transcript levels of ZmAN2 and ZmKSL4, the genes encoding the two key diterpene synthases, are significantly increased in maize root tissues upon exposure to oxidative stress and challenge with fungal pathogens such as Fusarium verticillioides and Fusarium graminearum. nih.govoup.comresearchgate.netnih.gov This up-regulation of gene expression correlates with the accumulation of dolabralexins, highlighting a coordinated transcriptional response to biotic and abiotic stresses. nih.govoup.comresearchgate.netnih.gov Similarly, the genes encoding the modifying P450 enzymes, including ZmCYP71Z16 and ZmCYP71Z18, also show stress-inducible expression patterns and are often co-expressed with ZmKSL4. nih.govresearchgate.netbiorxiv.org This coordinated transcriptional activation of the biosynthetic pathway genes ensures the production of this compound and its derivatives as part of the plant's defense arsenal. nih.govoup.comresearchgate.netnih.gov

Table 1: Key Enzymes and Genes in this compound and Dolabralexin Biosynthesis

Enzyme/Gene NameProposed Function in Pathway
ZmAN2 (ent-copalyl diphosphate synthase)Catalyzes the cyclization of GGPP to ent-CPP. nih.govoup.comoup.comresearchgate.netnih.gov
ZmKSL4 (kaurene synthase-like 4)Converts ent-CPP to this compound. nih.govoup.comoup.comresearchgate.netnih.gov
ZmCYP71Z16 (cytochrome P450)Catalyzes oxygenation of this compound to 15,16-epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene. nih.govoup.comresearchgate.netnih.gov
ZmCYP71Z18 (cytochrome P450)Involved in dolabralexin biosynthesis, can produce dolabradienol from this compound. nih.govbiorxiv.org

Table 2: Oxygenated this compound Derivatives

Compound NamePrecursorEnzyme(s) Involved
15,16-epoxydolabreneThis compoundZmCYP71Z16
3β-hydroxy-15,16-epoxydolabreneThis compoundZmCYP71Z16
DolabradienolThis compoundZmCYP71Z18
3β,15,16-trihydroxydolabrene3β-hydroxy-15,16-epoxydolabreneEnzymatic or spontaneous hydrolysis oup.com

CRISPR-Cas9 Gene Editing for Pathway Elucidation (e.g., Zmksl4 mutants)

CRISPR-Cas9 gene editing has been a valuable tool in elucidating the specific roles of genes in plant biosynthetic pathways, including that of this compound. biorxiv.orgmedlineplus.gov Studies utilizing CRISPR-Cas9 to generate loss-of-function mutants in the ZmKSL4 gene have provided strong evidence for its role in this compound production. nih.govbiorxiv.orgnih.govresearchgate.net

Analysis of CRISPR-Cas9-derived Zmksl4 mutants in maize has demonstrated a deficiency in dolabralexin production. nih.govbiorxiv.orgnih.govresearchgate.net This deficiency directly supports the function of ZmKSL4 as the diterpene synthase responsible for converting ent-CPP into this compound, the precursor for dolabralexins. nih.govbiorxiv.orgnih.govresearchgate.net These genetic studies complement biochemical characterizations and solidify the position of ZmKSL4 as a key enzyme in this pathway. nih.govbiorxiv.orgnih.gov

Beyond confirming the enzymatic role, Zmksl4 mutants have also provided insights into the physiological relevance of dolabralexins. nih.govbiorxiv.org Analysis of these mutants has shown altered root-to-shoot ratios and root architecture, particularly under water deficit conditions, suggesting a role for dolabralexins in plant vigor during abiotic stress. nih.govbiorxiv.orgnih.govresearchgate.net

Interconnectivity and Crosstalk with Other Diterpenoid Biosynthetic Pathways

The biosynthesis of this compound in maize is not an isolated pathway but is interconnected with other diterpenoid biosynthetic routes, sharing common precursors and enzymes at certain points. researchgate.netnih.govnih.govebi.ac.uknih.govmdpi.com This interconnectivity highlights a modular system of diterpene synthases and cytochrome P450 enzymes that contribute to the diversity of terpenoid metabolites in maize, which function as both growth hormones (gibberellins) and defense compounds (kauralexins, dolabralexins, and zealexins). nih.govnih.gov

Relationship with Kauralexin and Zealexin Biosynthesis

This compound biosynthesis shares a common precursor, ent-CPP, with the biosynthesis of kauralexins. researchgate.netnih.govebi.ac.uknih.gov Both pathways diverge from this intermediate through the action of different class I diTPSs. nih.govnih.gov While ZmKSL4 converts ent-CPP to this compound, another enzyme, ZmKSL2, converts ent-CPP into ent-iso-kaurene, a precursor for kauralexins. nih.govbiorxiv.org This enzymatic divergence at the ent-CPP node represents a committed step that channels the precursor towards either dolabralexin or kauralexin production. nih.govresearchgate.netdntb.gov.ua

The shared precursor and distinct KSL enzymes suggest a potential for biosynthetic competition between the kauralexin and dolabralexin pathways for available ent-CPP. nih.gov Studies on Zman2 mutants, which are deficient in both kauralexin and dolabralexin biosynthesis, further support this interconnectedness. nih.gov

Furthermore, some cytochrome P450 enzymes, such as ZmCYP71Z16 and ZmCYP71Z18, exhibit substrate promiscuity and are involved in the biosynthesis of both dolabralexins and zealexins, which are sesquiterpenoid phytoalexins. nih.govbiorxiv.orgmdpi.com This highlights a broader interconnected and modular pathway network for producing distinct families of defense metabolites in maize. nih.govbiorxiv.org

Linkages to Gibberellin Biosynthesis

Gibberellins (GAs) are essential plant hormones that also belong to the diterpenoid class. The biosynthesis of GAs in maize also starts from GGPP and involves the formation of ent-CPP. frontiersin.orgresearchgate.net The class II diTPS ZmAN1 is primarily involved in the biosynthesis of ent-CPP for the GA pathway, while ZmAN2 is more associated with the production of ent-CPP for specialized metabolites like kauralexins and dolabralexins. researchgate.netfrontiersin.orgfrontiersin.org This suggests a partitioning of precursor flux towards primary metabolism (GAs) and specialized metabolism (dolabralexins and kauralexins) through the action of different ent-CPP synthases. researchgate.net

While the downstream enzymes diverge significantly, the shared early precursor (ent-CPP) and the involvement of related ent-CPP synthases (ZmAN1 and ZmAN2) underscore a linkage between the this compound biosynthetic pathway and the primary metabolic pathway of gibberellin biosynthesis. researchgate.netfrontiersin.orgresearchgate.net This connection reflects the evolutionary history of these pathways, where specialized metabolic routes often evolved through the duplication and diversification of genes involved in primary metabolism. researchgate.net

Chemical Synthesis Strategies for Dolabradiene and Its Analogs

Total Synthesis Approaches

Total synthesis aims to construct the target molecule from simple, commercially available starting materials. For complex natural products like dolabradiene, total synthesis serves not only as a route to obtain the compound but also as a powerful tool for confirming proposed structures and developing novel synthetic methodologies.

Pioneering Syntheses and Stereochemical Assignment

Early efforts towards the total synthesis of this compound laid the groundwork for accessing this complex diterpene scaffold. A significant pioneering total synthesis of this compound was reported by Kitahara, Yoshikoshi, and Oida jst.go.jp. This work, published in 1964, was crucial in establishing a chemical route to the dolabrane skeleton and contributed to the confirmation of its structure and absolute stereochemistry kyoto-u.ac.jp. Another report in the same year by Hörmann and Fahr also described the total synthesis of this compound acs.orgacs.orgmdpi.comacs.org. These early syntheses were instrumental in validating the structural assignments made based on spectroscopic and degradation studies of the naturally occurring compound.

Modern Stereoselective and Enantioselective Methodologies

Modern total synthesis endeavors often prioritize the development and application of stereoselective and enantioselective methodologies to control the formation of specific stereoisomers. While specific detailed accounts of recent enantioselective total syntheses solely of this compound using cutting-edge methods were not extensively detailed in the search results, the broader field of diterpene synthesis has seen significant advancements in this area [Search results from previous turn, e.g., 5, 6, 24, 25, 26, 28]. Techniques such as asymmetric catalysis, chiral auxiliaries, and the use of enzymes have been successfully applied to construct complex stereochemical arrays in related natural products [Search results from previous turn, e.g., 5, 6, 24, 25, 26, 28]. These modern approaches aim to synthesize only the desired enantiomer, improving efficiency and reducing the need for tedious resolution steps. The principles and methods developed in the enantioselective synthesis of other diterpenoids are potentially applicable to developing more efficient and stereocontrolled routes to this compound.

Desymmetrization Strategies in Diterpene Synthesis

Desymmetrization strategies involve transforming a symmetrical or prochiral precursor into a chiral molecule by selectively operating on one of the equivalent functional groups or faces [Search results from previous turn, e.g., 5, 6, 9, 11, 24]. This approach has become a powerful tool in natural product synthesis, including diterpenes, as it can rapidly establish multiple stereocenters in a single step or sequence of reactions [Search results from previous turn, e.g., 5, 6, 9, 11, 24]. While direct application of desymmetrization specifically in the total synthesis of this compound was not prominently featured in the search results, the utility of this strategy in constructing the core skeletons and introducing chirality in complex diterpenoids has been widely demonstrated [Search results from previous turn, e.g., 5, 6, 9, 11, 24]. Examples in the synthesis of other diterpenoid natural products highlight the potential of desymmetrization to provide efficient access to key chiral intermediates relevant to the dolabrane framework.

Biogenetic-Type Synthetic Routes

Biogenetic-type synthetic routes are inspired by the proposed or known biosynthetic pathways of natural products. These approaches often utilize reactions and intermediates that mimic biological transformations. The biosynthesis of this compound in maize provides a clear natural biogenetic pathway nih.govresearchgate.netnih.govnih.govoup.comfrontiersin.orgresearchgate.netbiorxiv.orgtottori-u.ac.jpoup.comd-nb.inforesearchgate.net. In maize, this compound is synthesized from ent-copalyl diphosphate (B83284) (ent-CPP) through the action of two diterpene synthases, ZmAN2 and ZmKSL4 nih.govresearchgate.netnih.govnih.govoup.comfrontiersin.orgresearchgate.netbiorxiv.orgoup.comd-nb.inforesearchgate.net. ZmAN2 produces ent-CPP, which is then converted to this compound by ZmKSL4 nih.govresearchgate.netnih.govnih.govoup.comfrontiersin.orgresearchgate.netbiorxiv.orgoup.comd-nb.inforesearchgate.net. This natural pathway involves a series of cyclizations and rearrangements of the diterpene precursor. nih.gov. Laboratory syntheses inspired by such biogenetic processes can offer elegant and efficient routes to complex structures. While one study noted the instability of this compound under certain acid conditions used in biogenetic-type rearrangements of labdadienols [Search result 4 from previous turn, 17], the fundamental steps of cyclization and rearrangement observed in the enzymatic biosynthesis provide a conceptual basis for designing biomimetic synthetic strategies.

Semi-Synthesis and Chemical Modification of this compound Derivatives

Semi-synthesis involves using a naturally occurring compound as a starting material for the synthesis of other related compounds [Search results from previous turn, e.g., 17, 20, 21, 22]. This approach is particularly useful when the natural precursor is readily available and already possesses a significant portion of the target molecule's structural complexity and stereochemistry.

Derivatization from Natural Precursors

This compound itself serves as a natural precursor in the biosynthesis of a class of defensive compounds in maize known as dolabralexins nih.govresearchgate.netnih.govnih.govoup.com. These dolabralexins, such as 15,16-epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene, are formed through the enzymatic modification of this compound, primarily catalyzed by cytochrome P450 monooxygenases like ZmCYP71Z16 nih.govresearchgate.netnih.govnih.govoup.com. This natural transformation pathway exemplifies the derivatization of this compound from a natural source to produce bioactive analogs. Semi-synthetic approaches can leverage isolated this compound from natural sources (such as Thujopsis dolabrata) [Search result 1 from previous turn] or obtain it via fermentation using engineered organisms expressing the biosynthetic enzymes nih.gov, and then chemically or biocatalytically modify it to synthesize dolabralexins or other dolabrane-type diterpenoids. This strategy can be more efficient than total synthesis for accessing a range of this compound derivatives, especially those found in nature as downstream metabolites.

Advanced Spectroscopic and Analytical Characterization Techniques for Dolabradiene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural determination of organic compounds like dolabradiene. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides insights into the arrangement and connectivity of atoms within a molecule.

1D and 2D NMR Experiments for Structural Elucidation (e.g., COSY, HSQC, HMBC, NOE)

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental for initial structural assessment. The chemical shifts, multiplicities, and integration of signals in a ¹H NMR spectrum provide information about the different types of protons and their environments, while the ¹³C NMR spectrum reveals the types of carbon atoms present core.ac.ukemerypharma.com. DEPT (Distortionless Enhancement by Polarization Transfer) experiments in ¹³C NMR are useful for distinguishing between methyl, methylene, methine, and quaternary carbons core.ac.uk.

Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships between atoms, enabling the full elucidation of complex structures.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. This helps in establishing spin systems within the molecule core.ac.ukemerypharma.com. For dolabrane-type diterpenoids, COSY data can reveal isolated spin systems, such as connections between protons on adjacent carbons in rings or side chains acs.org.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Correlation): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlations). HSQC is commonly used to assign proton signals to their corresponding carbons core.ac.ukacs.org.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly valuable for establishing connectivity across quaternary carbons and ring systems, which are not directly observed in COSY or HSQC spectra core.ac.ukemerypharma.com. HMBC correlations have been used to confirm the planar structure of dolabrane-type diterpenoids by establishing connections between different parts of the molecule researchgate.net.

NOE (Nuclear Overhauser Effect) / NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of nuclei, regardless of whether they are directly bonded. NOE correlations are essential for determining the relative stereochemistry of a molecule by indicating which protons are close to each other in space core.ac.uk. NOE spectra have been utilized to establish the relative orientation of methyl groups and other protons in dolabrane-type diterpenoids researchgate.netmdpi.com.

The combined application of these 1D and 2D NMR techniques allows for the comprehensive assignment of proton and carbon signals and the complete mapping of the molecular skeleton and functional groups of this compound acs.orgnih.gov.

Application in Stereochemical Assignments

NMR spectroscopy, particularly through the analysis of NOE correlations and coupling constants, plays a vital role in determining the relative stereochemistry of this compound and its derivatives core.ac.ukresearchgate.net. By observing through-space interactions between protons in NOE experiments, the relative orientation of substituents on chiral centers and the conformation of ring systems can be deduced core.ac.ukwestmont.edu. For instance, NOE correlations between specific methyl groups and protons on the dolabrane skeleton have been used to assign their relative α or β orientations researchgate.netmdpi.com. While NMR is powerful for relative stereochemistry, establishing absolute stereochemistry often requires additional methods or comparison with known compounds core.ac.ukresearchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and provide information about its structure through fragmentation analysis. Coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is invaluable for analyzing complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

GC-MS is widely used for the analysis of volatile and semi-volatile compounds, including many terpenoids like this compound d-nb.info. In GC-MS, compounds in a sample are first separated based on their boiling points and interaction with the stationary phase in a gas chromatograph column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which plots the abundance of ions versus their mass-to-charge ratio (m/z), provides a unique fingerprint for each compound nih.gov.

GC-MS has been successfully applied to identify and quantify this compound in biological samples, such as maize root tissues and enzyme assays nih.govnih.govbiorxiv.org. The technique is particularly useful for metabolite profiling, allowing researchers to identify and compare the levels of this compound and related volatile diterpenoids under different conditions nih.govbiorxiv.orgfigshare.com. Typical GC-MS parameters for analyzing this compound involve using an HP5-MS column and electron ionization (EI) at 70 eV nih.govnih.govbiorxiv.org.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution LC-MS for Non-Volatile Analysis

LC-MS is a powerful technique for the analysis of less volatile or non-volatile compounds, including oxygenated this compound derivatives. LC separates compounds based on their polarity and interaction with the stationary and mobile phases, before they are introduced into the mass spectrometer indianbotsoc.org.

High-Resolution LC-MS (HR-LC-MS), such as using quadrupole time-of-flight (Q-TOF) mass analyzers, provides highly accurate mass measurements, often with accuracy in the millidalton range researchgate.netnih.gov. This high mass accuracy allows for the determination of the elemental composition of ions, which is crucial for identifying known compounds and elucidating the structures of novel ones researchgate.netnih.gov. LC-MS and HR-LC-MS have been used to analyze this compound metabolites, such as epoxydolabrene and epoxydolabranol, and to determine their exact masses and molecular formulas nih.gov. LC-MS/MS (tandem mass spectrometry) can also be employed to obtain further structural information by fragmenting selected ions and analyzing the resulting fragment ions nih.govscispace.com.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum of a compound provides valuable structural information. When molecules are ionized in the mass spectrometer, they often break apart into smaller, characteristic fragment ions. The m/z values and relative abundances of these fragments can be used to confirm proposed structures or to gain insights into the substructures present core.ac.ukbiorxiv.org.

For this compound and related diterpenoids, fragmentation patterns can reveal the presence of specific functional groups and the structure of the carbon skeleton nih.govbiorxiv.org. For example, characteristic mass ions have been observed in the fragmentation patterns of this compound-derived compounds, consistent with diterpenoid scaffolds containing oxygen atoms nih.gov. Analyzing the fragmentation pathways of parent ions in MS/MS experiments can provide more detailed structural confirmation nih.gov. Comparing the fragmentation patterns of unknown compounds to those of known standards or using fragmentation prediction software can aid in structural identification mdpi.com.

Other Advanced Spectroscopic Methods for Structural Insight

Beyond common techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), other spectroscopic methods like Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy offer complementary insights into the molecular structure and characteristics of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify functional groups and infer structural features of molecules based on their interaction with electromagnetic radiation. IR spectroscopy measures the absorption of infrared light by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of light resulting from these vibrations.

These techniques are valuable in the study of diterpenoids. For instance, IR spectra can reveal the presence of characteristic functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C) through their distinctive absorption bands nih.govgla.ac.uk. The specific frequencies and intensities of these bands provide clues about the type of functional group and its molecular environment. Raman spectroscopy complements IR by being particularly sensitive to vibrations of nonpolar bonds and symmetrical functional groups, such as C=C stretching vibrations within hydrocarbon skeletons kyoto-u.ac.jpdntb.gov.ua.

UV-Vis Absorption Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique that probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum mdpi.commsu.edulibretexts.org. This method is particularly useful for detecting and characterizing conjugated systems, such as multiple double bonds, which are present in the structure of this compound.

The absorption of UV-Vis light occurs when electrons in a molecule are excited from a lower energy level to a higher energy level. The wavelength at which maximum absorption occurs (λmax) and the intensity of this absorption (molar absorptivity) are characteristic of the chromophores (light-absorbing groups) present in the molecule msu.edulibretexts.org. For diterpenoids containing conjugated double bonds, UV-Vis spectroscopy can provide information about the extent of conjugation and the nature of the electronic transitions.

Computational Chemistry and Theoretical Studies of Dolabradiene

Quantum Chemical Calculations

Quantum chemical calculations utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods are crucial for understanding molecular geometry, energy landscapes, and reactivity.

Conformational Analysis

Conformational analysis using quantum chemical methods explores the various spatial arrangements (conformers) of a molecule and their relative energies. This is essential for understanding a molecule's flexibility and identifying the most stable structures. Quantum mechanical calculations are used to determine the interactions responsible for conformer stability. nih.gov While specific details on the conformational analysis of dolabradiene using quantum chemistry were not extensively detailed in the search results, quantum chemical calculations are a standard approach for determining the stable conformers of organic molecules by exploring the potential energy surface. chemalive.comresearchgate.net

Electronic Structure Theory Applications

Electronic structure theory applications delve into the distribution of electrons within a molecule, providing insights into bonding, charge distribution, and spectroscopic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, are used to elucidate electronic structures. mdpi.comarxiv.orgrsc.org These calculations can predict properties like molecular orbitals (e.g., HOMO and LUMO), which are important for understanding reactivity. nih.gov

Reaction Mechanism Predictions in Biosynthesis

Computational methods, including quantum chemistry, are employed to predict and understand the mechanisms of enzymatic reactions involved in biosynthesis. beilstein-journals.orgmit.educecam.org For this compound biosynthesis, which involves diterpene synthases (ZmAN2 and ZmKSL4) and cytochrome P450 enzymes (ZmCYP71Z16), computational studies can help elucidate the step-by-step processes, transition states, and energy barriers of these enzymatic transformations. oup.comnih.govresearchgate.netbiorxiv.org Quantum chemical calculations, sometimes combined with molecular mechanics (QM/MM approaches), can model the active site of enzymes and the interactions with substrates and intermediates to understand how enzymes catalyze the cyclization of ent-CPP to this compound and its subsequent oxygenation. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to simulate the behavior of molecules over time. They provide dynamic insights into molecular flexibility, interactions, and conformational changes. mdpi.comnumberanalytics.com

Enzyme-Substrate Interaction Dynamics

Molecular dynamics simulations are valuable for studying the dynamic interactions between enzymes and their substrates. numberanalytics.comnih.gov In the context of this compound biosynthesis, MD simulations can be used to investigate how ent-CPP binds to the active sites of ZmAN2 and ZmKSL4, how this compound interacts with ZmCYP71Z16, and the conformational changes that occur during substrate binding and catalysis. oup.comnih.govfrontiersin.org These simulations can provide information on binding poses, the stability of enzyme-substrate complexes, and the dynamics of active site residues. rsc.orgresearchgate.net

Structural Conformation and Stability Studies

Molecular modeling and dynamics simulations are also used to study the structural conformation and stability of molecules in various environments. mdpi.comnih.gov MD simulations can explore the conformational landscape of this compound in different conditions, providing information about its flexibility and preferred conformations in solution or within a protein environment. nih.gov These studies can complement conformational analysis performed with quantum chemistry by exploring the dynamic behavior and accessibility of different conformers. nih.govresearchgate.net

Cheminformatics Approaches in this compound Research

Cheminformatics plays a significant role in analyzing, storing, and collecting large quantities of chemical data, including molecular structures, properties, and biological activities. While historically more applied to small molecules, there is a growing effort to extend cheminformatics approaches to larger molecules and natural products like diterpenoids, a class to which this compound belongs unibe.ch.

Research involving this compound and related diterpenoids has utilized cheminformatics tools to explore chemical space, predict properties, and analyze structure-activity relationships (SAR) unibe.chmdpi.commdpi.com. Cheminformatics approaches can help in identifying potential lead compounds and understanding how structural features relate to biological activity mdpi.comnih.gov. For instance, studies on diterpenoids, including those structurally related to this compound, have employed methods like molecular descriptors and chemical space exploration to compare molecules and assess their similarity unibe.ch. Molecular descriptors encode structural features of molecules, enabling quantitative comparisons and analyses unibe.ch.

Quantitative Structure-Activity Relationship (QSAR) analysis, a cheminformatics technique, aims to build predictive models that relate chemical structure to biological activity nih.govdokumen.pub. While specific detailed QSAR studies solely focused on this compound were not extensively found in the search results, related research on other diterpenoids highlights the applicability of these methods. For example, a study on ent-kaurane diterpenoids, another class of diterpenes, utilized cheminformatics to predict bioactivity scores and analyze physicochemical properties, suggesting the potential for similar analyses on this compound mdpi.com. This study analyzed a dataset of 570 ent-kaurane diterpenoids, evaluating properties like molecular weight, lipophilicity, and water solubility mdpi.com.

Another application of cheminformatics in natural product research, relevant to compounds like this compound which are found in plants, involves the analysis of large datasets of natural products to identify promising candidates for drug discovery mdpi.com. A chemoinformatics analysis of natural products with anti-trypanosomatid activity, for example, identified terpenoids as the largest class of compounds in their dataset, demonstrating the importance of analyzing the structural diversity and properties of natural product classes using computational tools mdpi.com.

Furthermore, cheminformatics approaches, including dimensionality reduction and cluster analysis of chemical fingerprints, are used to group structurally similar compounds and can be applied in read-across predictions for biological activities acs.org. This type of analysis could potentially be applied to this compound to infer potential activities based on its structural similarity to other compounds with known properties.

Computational studies on diterpenoids have also involved molecular modeling and simulations to understand their interactions with biological targets researchgate.netnih.gov. While these often fall under computational chemistry, they are closely related to cheminformatics in their use of computational tools to analyze molecular behavior and properties.

The availability of databases like PubChem, which contains information on compounds including this compound and its computed properties, is fundamental to cheminformatics research plantaedb.comnih.gov. These databases provide the structural and property data necessary for computational analyses unibe.chresearchgate.net.

The following table summarizes some computed properties for this compound available from cheminformatics databases:

Property NameProperty ValueSource
Molecular FormulaC₂₀H₃₂PubChem nih.gov
Molecular Weight272.50 g/mol PubChem plantaedb.com
Monoisotopic Mass272.250401021 DaPubChem nih.gov
XLogP37.3PubChem nih.gov
Rotatable Bond Count2PubChem naturalproducts.net
Complexity433PubChem nih.gov
Topological Polar Surface Area (TPSA)0 ŲPubChem nih.gov

Note: As a text-based model, the table above represents data in a static format. Interactive data tables would require implementation in the rendering environment.

Cheminformatics, through techniques like molecular descriptors, QSAR, chemical space analysis, and database mining, provides valuable tools for the study of natural products like this compound, aiding in the understanding of their properties, potential activities, and relationships within the broader chemical space of natural compounds unibe.chmdpi.commdpi.comacs.org.

Future Directions in Dolabradiene Research

Discovery and Characterization of Novel Dolabradiene-Type Metabolites

The exploration of this compound-type metabolites is an ongoing area of research. Studies in maize have already led to the identification of dolabralexins, which are derived from this compound through the action of enzymes like cytochrome P450 monooxygenases (P450s) nih.govoup.com. These oxygenation reactions significantly expand the structural diversity of terpenoids researchgate.net. For instance, ZmCYP71Z16 in maize catalyzes the oxygenation of this compound to produce epoxydolabrene and 3β-hydroxy-15,16-epoxydolabrene (epoxydolabranol) nih.gov. Further metabolism of epoxydolabranol yields 3β,15,16-trihydroxydolabrene nih.gov.

Metabolomics analyses have indicated the existence of a larger number of dolabralexin pathway products than initially known biorxiv.orgnih.gov. A previously undetected metabolite, dolabradienol, has been identified and its enzymatic production characterized biorxiv.org. Research suggests that dolabralexin biosynthesis predominantly occurs in primary roots and exhibits quantitative variation across different maize inbred lines biorxiv.orgnih.gov. The discovery of novel this compound-type metabolites is likely to involve continued comprehensive metabolite profiling using advanced analytical techniques such as LC-MS and NMR, particularly in different plant tissues, developmental stages, and under various environmental conditions nih.govoup.combiorxiv.org. Furthermore, investigating other plant species known to produce dolabrane-type diterpenoids, such as Thujopsis dolabrata and Ceriops tagal, could lead to the discovery of new this compound derivatives plantaedb.comresearchgate.net.

Engineering of Biosynthetic Pathways for Targeted Production and Structural Diversification

Engineering the biosynthetic pathways of this compound and its derivatives holds significant potential for targeted production and the creation of structurally diverse compounds. The core this compound biosynthetic pathway in maize involves the sequential activity of two diterpene synthases, ZmAN2 (ENT-COPALYL DIPHOSPHATE (B83284) SYNTHASE) and ZmKSL4 (KAURENE SYNTHASE-LIKE4), which together form this compound from geranylgeranyl diphosphate (GGPP) nih.govoup.comresearchgate.net. Downstream modifications are carried out by P450 enzymes like ZmCYP71Z16 nih.govoup.com.

Genetic engineering approaches, such as those involving CRISPR-Cas9, have been used to study the role of key enzymes like ZmKSL4 in dolabralexin production biorxiv.orgnih.gov. Loss-of-function Zmksl4 mutants show a deficiency in dolabralexin production, confirming the enzyme's role in converting ent-CPP into this compound biorxiv.orgnih.gov.

Future directions in this area include:

Heterologous Expression Systems: Utilizing engineered microbial platforms (e.g., E. coli or yeast) or plant systems (e.g., Nicotiana benthamiana) for the production of this compound and its derivatives jove.com. These systems can be modified to enhance the supply of the precursor GGPP and to express specific combinations of diterpene synthases and P450 enzymes to produce desired metabolites jove.com.

Combinatorial Biosynthesis: Exploring the expression of this compound biosynthetic genes from maize in conjunction with terpene modifying enzymes from other organisms to generate novel, non-natural this compound derivatives with potentially altered bioactivities oup.comjove.com.

Enzyme Engineering: Modifying the active sites of key enzymes like ZmKSL4 and ZmCYP71Z16 through protein engineering to alter their catalytic activity and product specificity, leading to the production of structural analogs researchgate.netumass.edu.

Optimization of Expression: Developing strategies to optimize the expression levels and coordination of multiple enzymes in engineered pathways to maximize the yield of target compounds and minimize the production of unwanted byproducts jove.com.

Comprehensive Elucidation of Structure-Function Relationships at a Mechanistic Level

Understanding the precise relationship between the structure of this compound-type metabolites and their biological functions is crucial for harnessing their potential. Dolabralexins in maize have been implicated in defense against fungal pathogens and in responses to abiotic stress nih.govoup.comresearchgate.netbiorxiv.org. For example, epoxydolabranol has shown significant in vitro inhibitory activity against Fusarium verticillioides and Fusarium graminearum, while trihydroxydolabrene's inhibition was specific to F. verticillioides nih.gov.

Future research should focus on:

Detailed Structural Analysis: Employing advanced spectroscopic techniques (e.g., high-resolution NMR, cryo-EM) to precisely determine the three-dimensional structures and conformations of this compound and its diverse oxygenated derivatives.

Target Identification: Identifying the specific molecular targets with which this compound-type metabolites interact in biological systems, such as fungal enzymes, receptors, or cellular components.

Mechanism of Action Studies: Investigating the biochemical and cellular mechanisms by which these compounds exert their effects, including their uptake, metabolism, and signaling pathways.

Structure-Activity Relationship (SAR) Studies: Synthesizing or producing through engineered pathways a range of this compound analogs with targeted structural modifications to systematically evaluate how changes in specific functional groups or stereochemistry impact their biological activity researchgate.net. This can involve assessing their efficacy against a wider range of pathogens or pests, or their roles in plant stress tolerance.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Metabolism

A comprehensive understanding of this compound metabolism requires integrating data from multiple "omics" layers, including genomics, transcriptomics, proteomics, and metabolomics. This systems biology approach can provide a holistic view of the complex regulatory networks governing the biosynthesis and accumulation of this compound-type metabolites nih.govbiorxiv.orgnih.govfrontiersin.org.

Studies have already utilized transcript and metabolite profiling to show that dolabralexin biosynthesis and accumulation are predominantly in maize roots and are induced by fungal pathogens and oxidative stress nih.govoup.combiorxiv.orgnih.gov.

Future directions involve:

Integrated Data Analysis: Developing and applying sophisticated bioinformatics and computational tools to integrate large-scale multi-omics datasets generated from plants under different conditions (e.g., biotic stress, abiotic stress, developmental stages) nih.govbiorxiv.orgnih.govfrontiersin.org.

Network Reconstruction: Building comprehensive metabolic and regulatory networks that illustrate the interactions between genes, proteins, and metabolites involved in this compound biosynthesis and function nih.govbiorxiv.org.

Identifying Regulatory Elements: Using integrated omics data to identify transcription factors, signaling molecules, and epigenetic modifications that regulate the expression of genes in the this compound biosynthetic pathway nih.govfrontiersin.org.

Predictive Modeling: Developing mathematical models based on integrated omics data to predict how genetic or environmental changes will impact this compound production and downstream biological effects nih.govbiorxiv.org. This can aid in optimizing production strategies and understanding the ecological roles of these compounds.

Exploration of Novel Biocatalytic Transformations of this compound

Exploring novel biocatalytic transformations of this compound involves utilizing enzymes or microorganisms to modify the this compound structure, potentially leading to new compounds with altered or enhanced properties. While P450 enzymes are known to catalyze oxygenation reactions of this compound in plants, other enzymatic transformations are possible nih.govoup.comresearchgate.net.

Future research in this area could include:

Identifying New Biocatalysts: Screening diverse microbial libraries or exploring enzymes from other plant or fungal species for novel enzymatic activities that can modify this compound, such as glycosylation, acylation, or further oxidation at different positions ekb.eg.

Enzyme Discovery and Characterization: Isolating and biochemically characterizing novel enzymes capable of catalyzing specific transformations of this compound, understanding their substrate specificity and reaction mechanisms umass.edu.

Directed Evolution and Enzyme Engineering: Applying directed evolution or rational design approaches to engineer existing enzymes to catalyze new reactions or improve the efficiency and selectivity of known transformations of this compound.

Whole-Cell Biotransformations: Utilizing engineered or naturally occurring microorganisms as whole-cell biocatalysts for the production of modified this compound derivatives jove.com. This can offer a more sustainable and efficient route compared to traditional chemical synthesis.

By pursuing these future research directions, the scientific community can gain a deeper understanding of this compound's biological significance, unlock its full potential for various applications, and pave the way for the sustainable production of valuable this compound-derived compounds.

Q & A

Q. What is the biosynthetic pathway of dolabradiene in maize, and which enzymes are involved?

this compound biosynthesis in maize involves two diterpene synthases: ZmAN2 (ent-copalyl diphosphate synthase) and ZmKSL4 (kaurene synthase-like4), which sequentially produce this compound from geranylgeranyl diphosphate (GGPP). A cytochrome P450 monooxygenase, ZmCYP71Z16, further oxidizes this compound into epoxides (e.g., 15,16-epoxydolabrene) and hydroxylated derivatives like trihydroxydolabrene. Heterologous expression in E. coli or yeast systems is critical for validating enzyme activity .

Q. How can this compound and its derivatives be identified and quantified in plant tissues?

Gas chromatography-mass spectrometry (GC-MS) is the primary method. Key identifiers include retention times (RT: 46.42 for this compound; 47.35 for 13-epi-dolabradiene) and mass spectra (MW: 272). NMR is used for structural confirmation, particularly to distinguish stereoisomers like 13-epi-dolabradiene .

Q. What role do this compound-derived metabolites play in plant stress responses?

Dolabralexins (e.g., trihydroxydolabrene) accumulate in maize roots under oxidative stress or fungal pathogen (Fusarium spp.) challenge. These compounds exhibit antifungal activity, with epoxydolabranol inhibiting F. verticillioides and F. graminearum growth at 10 µg/mL. Transcriptional upregulation of ZmAN2 and ZmKSL4 correlates with stress-induced biosynthesis .

Q. Which plant species beyond maize produce this compound?

this compound has been identified in Thujopsis dolabrata (conifer) and the liverwort Notoscyphus lutescens. Structural analogs, such as notolutesins, share the dolabrane-type diterpenoid skeleton, suggesting evolutionary conservation of biosynthetic pathways .

Q. How are this compound biosynthesis genes regulated under stress conditions?

Pathogen-associated molecular patterns (PAMPs) and reactive oxygen species (ROS) upregulate ZmAN2 and ZmKSL4 transcripts. Quantitative PCR (qPCR) and RNA-seq are used to track gene expression, while metabolite profiling via LC-MS/MS confirms pathway activation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s enzymatic oxidation products?

ZmCYP71Z16 catalyzes both this compound epoxidation (to 15,16-epoxydolabrene) and hydroxylation (to 3β-hydroxy-15,16-epoxydolabrene). In vitro assays with purified enzymes and isotopically labeled substrates (e.g., 18^{18}O2_2) clarify reaction mechanisms. Conflicting reports on product ratios require kinetic analyses under varying pH and cofactor conditions .

Q. How can structural isomers of this compound be differentiated analytically?

13-epi-dolabradiene (RT: 47.35, AI: 2000) is distinguished from this compound (RT: 46.42, AI: 1973) via GC-MS retention indices and 13^{13}C-NMR shifts at C-13. Chiral column chromatography or circular dichroism (CD) spectroscopy further resolves enantiomers .

Q. What methodologies address low this compound accumulation in non-stressed tissues?

Elicitation with fungal cell wall extracts (e.g., chitin) or ROS-inducing agents (e.g., methyl viologen) enhances production. Stable isotope labeling (e.g., 2^{2}H2_2O) coupled with tracer studies quantifies turnover rates. Tissue-specific promoters (e.g., root-specific ZmPEPC) can be used in transgenic models to boost biosynthesis .

Q. How do transcriptional regulators interact with this compound biosynthesis genes?

Chromatin immunoprecipitation sequencing (ChIP-seq) identifies transcription factors binding to ZmAN2 and ZmKSL4 promoters. CRISPR/Cas9 knockout of candidate regulators (e.g., MYB or WRKY TFs) followed by metabolomics reveals their role in pathway modulation .

Q. What statistical models are optimal for analyzing this compound’s dose-dependent antifungal effects?

Logistic regression or EC50_{50} calculations using nonlinear least-squares fitting (e.g., four-parameter Hill equation) quantify inhibition. Synergy assays (e.g., checkerboard method) evaluate interactions with other phytoalexins like zealexins .

Methodological Notes

  • Enzyme Characterization : Use recombinant ZmCYP71Z16 expressed in Saccharomyces cerevisiae with NADPH-cytochrome P450 reductase for in vitro activity assays .
  • Data Reproducibility : Include internal standards (e.g, deuterated this compound) in GC-MS to control for instrument variability .
  • Contradiction Analysis : Compare kinetic parameters (kcatk_{cat}, KmK_m) of ZmCYP71Z16 across studies to identify experimental variables (e.g., pH, temperature) affecting product specificity .

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dolabradiene
Reactant of Route 2
Dolabradiene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.